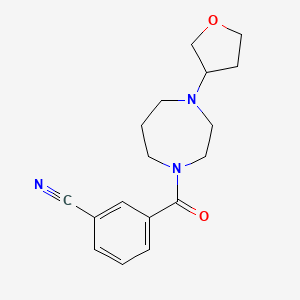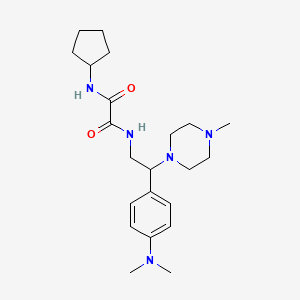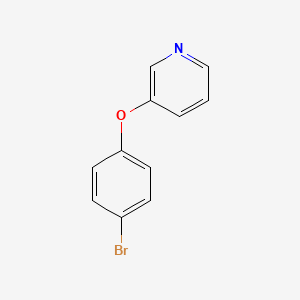
3-(4-Bromophenoxy)-pyridine
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “3-(4-Bromophenoxy)-pyridine” are not available, similar compounds have been synthesized using various methods. For instance, 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized through various reactions, including S-alkylation . Another method reported the synthesis of a meta-substituted phenol derivative using the Ullmann coupling reaction .
Applications De Recherche Scientifique
Synthesis of Complex Organic Compounds : 3-(4-Bromophenoxy)-pyridine is often used as a building block in organic synthesis. For example, Lucas et al. (2015) demonstrated its utility in synthesizing 4-Arylthieno[2,3-b]pyridines and 4-Aminothieno[2,3-b]pyridines via regioselective bromination, highlighting its potential in drug discovery research (Lucas, Moore, Donald, & Hawkins, 2015).
Role in Chemical Reactions : The compound plays a critical role in various chemical reactions. For instance, Connell and Dumesic (1987) studied pyridine adsorption to understand the acidic properties of doped silica, where pyridine derivatives like this compound were used to generate Lewis acid sites (Connell & Dumesic, 1987).
Catalytic Applications : In catalysis, Leng et al. (2008) investigated the role of pyridine in promoting catalytic activities, especially in the hydroxylation of benzene to phenol (Leng, Ge, Zhou, & Wang, 2008).
Investigation of Molecular Interactions : Research on molecular interactions and structures often involves pyridine derivatives. For example, Dega-Szafran et al. (1996) explored the differences between N·H·O and O·H·O hydrogen bonds in complexes involving pyridines (Dega-Szafran, Kania, Grundwald-Wyspiańska, Szafran, & Tykarska, 1996).
Optical and Electrical Properties : The optical and electrical properties of pyridine-based compounds are also a subject of interest. Kaya et al. (2010) synthesized pyridine-based Schiff bases to study their photoluminescence properties, highlighting potential applications in electronic and optoelectronic devices (Kaya, Yıldırım, & Avci, 2010).
Environmental Applications : Pyridine derivatives are studied for environmental applications as well. Bokhove et al. (2012) used solvent impregnated resins for the removal of pyridine derivatives from wastewater, demonstrating the compound's role in environmental remediation (Bokhove, Schuur, & Haan, 2012).
Orientations Futures
Propriétés
IUPAC Name |
3-(4-bromophenoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFFAYAYZONBST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18085-61-5 | |
| Record name | 3-(4-bromophenoxy)-pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]but-2-ynamide](/img/structure/B2965939.png)
![2-[(2-furylmethyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one](/img/no-structure.png)

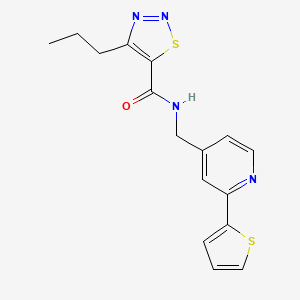
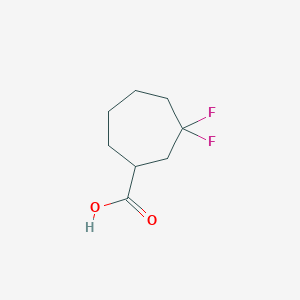
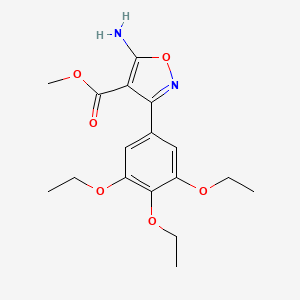
![N-(1-Oxaspiro[4.6]undecan-2-ylmethyl)prop-2-enamide](/img/structure/B2965952.png)
![2-{[({(E)-[4-(benzyloxy)phenyl]methylidene}amino)oxy]carbonyl}thiophene](/img/structure/B2965955.png)
![(E)-N'-methoxy-N-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2965956.png)
![N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-2-fluorobenzenesulfonamide](/img/structure/B2965957.png)
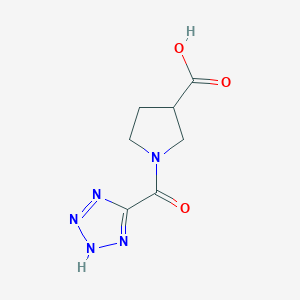
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-methylbenzoate](/img/structure/B2965959.png)
